Gentamicin C1
Overview
Description
Gentamicin C1 is an aminoglycoside antibiotic that is part of the gentamicin complex, which includes several related compounds such as gentamicin C1a, gentamicin C2, and gentamicin C2a . It is produced by the bacterium Micromonospora purpurea and is used to treat a variety of bacterial infections, particularly those caused by gram-negative bacteria . This compound works by inhibiting protein synthesis in bacteria, leading to their death .
Mechanism of Action
Target of Action
Gentamicin C1 primarily targets the 30S ribosomal protein S12 and 16S ribosomal RNA in bacteria . These targets play a crucial role in protein synthesis, making them vital for bacterial survival and growth.
Mode of Action
This compound interacts with its targets by binding to specific proteins of the 30S subunit of bacterial ribosomes, causing a misreading of the genetic code . This interaction results in the inhibition of protein synthesis, which is essential for bacterial growth and survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, this compound disrupts the process of translation, preventing the formation of essential proteins and leading to bacterial death .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins, leading to their death . This makes this compound an effective antibiotic against a variety of bacterial infections.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic effect, enhancing the antibacterial activity of this compound . Additionally, the physiological state of the target bacteria, such as their growth phase and metabolic activity, can also affect the action of this compound .
Biochemical Analysis
Biochemical Properties
Gentamicin C1 interacts with several biomolecules, primarily the 30S subunit of the bacterial ribosome . It binds to the aminoacyl site on 16S rRNA, disrupting protein synthesis and inhibiting bacterial growth . This compound is a very polar, hydrophilic drug that is soluble only in water and is slightly soluble in methanol .
Cellular Effects
This compound exerts significant effects on various types of cells. It disrupts protein synthesis in bacterial cells, leading to their death . In mammalian cells, this compound can cause nephrotoxicity and ototoxicity, affecting kidney function and hearing respectively .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the 30S ribosomal subunit in bacteria, specifically the 16S rRNA . This binding disrupts the normal process of protein synthesis, leading to incorrect amino acid incorporation and premature termination of protein synthesis, which ultimately results in bacterial cell death .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the exposure of this compound was found to be 36% lower in infected piglets compared to healthy ones, indicating that the drug’s effects can vary depending on the health status of the organism .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, a study on piglets showed that the clearance and volume of distribution were the highest for the this compound component, indicating that the drug’s effects can be influenced by the dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver and excreted by the kidneys
Transport and Distribution
This compound is distributed throughout the body after administration, reaching various tissues and cells
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cytoplasm where it can interact with ribosomes
Preparation Methods
Gentamicin C1 is typically produced through a fermentation process involving the bacterium Micromonospora purpurea . The fermentation broth is then subjected to various purification steps, including ion-exchange chromatography and crystallization, to isolate the gentamicin components . Industrial production methods focus on optimizing the yield and purity of this compound through controlled fermentation conditions and advanced purification techniques .
Chemical Reactions Analysis
Gentamicin C1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of gentamicin C1a .
Scientific Research Applications
Gentamicin C1 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the structure-activity relationships of aminoglycoside antibiotics . In biology, this compound is used to investigate the mechanisms of bacterial resistance and the effects of antibiotics on bacterial protein synthesis . In medicine, it is used to treat severe bacterial infections, including bone infections, endocarditis, and pneumonia . In industry, this compound is used in the production of veterinary medicines and as a preservative in certain pharmaceutical formulations .
Comparison with Similar Compounds
These compounds share a similar mechanism of action but differ in their chemical structures and specific activities . For example, gentamicin C2 is known to be less nephrotoxic than gentamicin C1, while gentamicin C1a has a slightly different methylation pattern on the 2-amino-hexose ring . The unique structural features of this compound contribute to its specific binding affinity and activity against certain bacterial strains .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAZRRDELHUEMR-CAMVTXANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023091 | |
Record name | Gentamicin C1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water, Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons | |
Record name | Gentamicin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |
Record name | Gentamicin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White amorphous powder | |
CAS No. |
25876-10-2, 1403-66-3 | |
Record name | Gentamicin C1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25876-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentamicin C1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gentamicin C1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gentamicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GENTAMICIN C1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I904Y9FPPV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Gentamicin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
102-108 °C | |
Record name | Gentamicin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: How does gentamicin C1 exert its antibacterial effect?
A1: this compound, like other aminoglycosides, binds to the 30S subunit of bacterial ribosomes. [, , , ] This binding disrupts protein synthesis by causing mistranslation and inhibiting proofreading mechanisms. []
Q2: Are there differences in antibacterial activity among the components of the gentamicin complex?
A2: While all components of the gentamicin complex exhibit antibacterial activity, some studies suggest this compound may have lower activity against certain bacterial strains compared to other components like gentamicin C2. [, , , ] Additionally, the relative potencies of neomycin B and C, components of another aminoglycoside complex, differ with neomycin C demonstrating lower activity. []
Q3: Do certain bacterial enzymes inactivate this compound?
A3: Yes, some bacteria exhibit resistance to this compound through enzymatic inactivation. For example, certain strains of Pseudomonas aeruginosa possess aminoglycoside 6′-N-acetyltransferases that specifically acetylate gentamicin C1a and C2, but not this compound. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H43N5O7. Its molecular weight is 477.6 g/mol. [, ]
Q5: How can the different components of gentamicin be distinguished structurally?
A5: The major components of gentamicin (C1, C1a, C2, C2a) differ primarily in their methylation patterns at specific positions within the molecule. These subtle structural differences can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). [, , ]
Q6: How do structural modifications to this compound impact its activity?
A6: Research suggests that modifications at the 2''-position of this compound can influence its activity against bacteria exhibiting resistance through adenylylation. [] For instance, the synthesis of 2''-epi-gentamicin C1 aimed to overcome this resistance mechanism. []
Q7: What is the pharmacokinetic profile of this compound?
A7: Studies in various animal models, including horses, beagles, and chickens, indicate that this compound exhibits distinct pharmacokinetic characteristics compared to other gentamicin components. [, , ]
Q8: How does the route of administration affect this compound pharmacokinetics?
A8: In broiler chickens, the bioavailability of this compound significantly differed based on the route of administration (intravenous, intramuscular, subcutaneous, oral). [] Similar route-dependent variations in pharmacokinetic parameters were observed for other gentamicin components in this study. []
Q9: Do infections alter gentamicin pharmacokinetics?
A9: Research in piglets revealed that gentamicin exposure was lower in animals co-infected with Actinobacillus pleuropneumoniae and Pasteurella multocida compared to healthy piglets. [] The infected piglets also demonstrated faster elimination of gentamicin. []
Q10: What are the mechanisms of bacterial resistance to this compound?
A10: The most common mechanism of gentamicin resistance involves the production of aminoglycoside-modifying enzymes. [] These enzymes, often encoded by plasmids, can inactivate gentamicin through acetylation, phosphorylation, or adenylylation. [, , , , ]
Q11: Which component of the gentamicin complex is the most nephrotoxic?
A11: Studies in rats have indicated that gentamicin C2 exhibits the highest nephrotoxicity among the components of the gentamicin complex. [] this compound and C1a demonstrated lower nephrotoxicity in these studies. []
Q12: Does the composition of commercially available gentamicin vary?
A12: Yes, significant variations in the C2 content of different commercially available gentamicin preparations have been reported. [] This variation in component composition could potentially influence the toxicity and efficacy of different gentamicin formulations. []
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